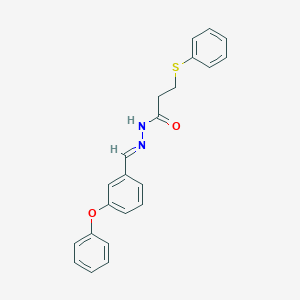
N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide, also known as DMQD, is a chemical compound with potential applications in scientific research. DMQD belongs to the class of hydrazones and is synthesized through a condensation reaction between 2,5-dimethoxybenzaldehyde and 2,8-dimethylquinoline-3-carbohydrazide.
Mécanisme D'action
The mechanism of action of N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes and proteins through the formation of covalent bonds. This compound has been shown to form covalent bonds with the active site of tyrosinase, thereby inhibiting its activity. It has also been shown to inhibit the activity of various cancer-related proteins such as AKT and mTOR.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress. This compound has also been shown to inhibit the proliferation of cancer cells in vitro and to induce apoptosis, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments, including its ease of synthesis and high purity. It is also relatively stable and can be stored for extended periods without degradation. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Care should be taken when handling this compound, and appropriate safety measures should be implemented.
Orientations Futures
N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has several potential future directions for scientific research. It could be further studied for its potential applications in cancer therapy, as well as for its anti-inflammatory and antioxidant properties. This compound could also be modified to improve its solubility and reduce its toxicity, making it a more viable candidate for therapeutic use. Additionally, this compound could be used as a starting material for the synthesis of other hydrazone compounds with potential therapeutic applications.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in scientific research. Its ease of synthesis, high purity, and ability to inhibit the activity of enzymes and proteins make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Méthodes De Synthèse
The synthesis of N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide involves a straightforward condensation reaction between 2,5-dimethoxybenzaldehyde and 2,8-dimethylquinoline-3-carbohydrazide in the presence of a suitable catalyst. The reaction yields this compound as a yellow crystalline solid with a melting point of 234-236°C. The purity of this compound can be checked using various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
N'-(2,5-dimethoxybenzylidene)-2,8-dimethyl-3-quinolinecarbohydrazide has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of tyrosinase, an enzyme responsible for the production of melanin, and to inhibit the proliferation of cancer cells in vitro. This compound has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Formule moléculaire |
C21H21N3O3 |
|---|---|
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2,8-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C21H21N3O3/c1-13-6-5-7-15-11-18(14(2)23-20(13)15)21(25)24-22-12-16-10-17(26-3)8-9-19(16)27-4/h5-12H,1-4H3,(H,24,25)/b22-12+ |
Clé InChI |
WMANHDWTVICHLF-WSDLNYQXSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC |
SMILES |
CC1=CC=CC2=CC(=C(N=C12)C)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
SMILES canonique |
CC1=C2C(=CC=C1)C=C(C(=N2)C)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzylsulfanyl)-N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B306641.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306644.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N'-(3-pyridinylmethylene)benzohydrazide](/img/structure/B306645.png)
![2-methoxy-4-((E)-{[methoxy(phenyl)acetyl]hydrazono}methyl)phenyl methyl carbonate](/img/structure/B306646.png)

![4-methyl-N-{2-[2-(3-methylbenzylidene)hydrazino]-2-oxoethyl}-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306652.png)

![2-phenoxy-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B306654.png)
![Methyl 4-[2-(cyanoacetyl)carbohydrazonoyl]benzoate](/img/structure/B306655.png)
![4-[(phenylsulfanyl)methyl]-N'-[2-(trifluoromethyl)benzylidene]benzohydrazide](/img/structure/B306656.png)
![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide](/img/structure/B306658.png)
![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)